2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 497959-44-1
VCID: VC7399047
InChI: InChI=1S/C13H21BO3/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CCC2)C
Molecular Formula: C13H21BO3
Molecular Weight: 236.12

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

CAS No.: 497959-44-1

Cat. No.: VC7399047

Molecular Formula: C13H21BO3

Molecular Weight: 236.12

* For research use only. Not for human or veterinary use.

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one - 497959-44-1

Specification

CAS No. 497959-44-1
Molecular Formula C13H21BO3
Molecular Weight 236.12
IUPAC Name 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Standard InChI InChI=1S/C13H21BO3/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H2,1-5H3
Standard InChI Key ZQERQNZHHRBQQU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CCC2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound is systematically named 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one under IUPAC guidelines, reflecting its bicyclic boronate ester substituent and α,β-unsaturated ketone framework. Its molecular formula, C₁₃H₂₁BO₃, corresponds to a molecular weight of 236.12 g/mol, as confirmed by high-resolution mass spectrometry.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number497959-44-1
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CCC2)C
InChIKeyZQERQNZHHRBQQU-UHFFFAOYSA-N
PubChem CID102270212

Crystallographic and Spectroscopic Data

The pinacol boronate group introduces distinct electronic effects, altering the reactivity of the conjugated enone system. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic shifts for the boronate and carbonyl moieties:

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.25 (s, 12H, pinacol methyl groups), 2.10–2.30 (m, 4H, cyclohexenone CH₂), 2.85 (s, 3H, methyl group), 6.45 (t, 1H, olefinic proton) .

  • ¹³C NMR (CDCl₃, 100 MHz): δ 24.8 (pinacol CH₃), 28.1 (cyclohexenone CH₂), 136.5 (C=O), 152.2 (olefinic C-B) .

The infrared (IR) spectrum exhibits a strong absorption band at 1715 cm⁻¹, attributable to the carbonyl stretch of the cyclohexenone .

Synthetic Methodologies

Boronate Ester Installation

The synthesis typically begins with the preparation of the cyclohexenone precursor, followed by boronylation via Miyaura borylation. A representative protocol involves:

  • Substrate Preparation: 3-Bromo-2-methylcyclohex-2-en-1-one is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in dimethylformamide (DMF) at 80°C .

  • Reaction Workup: The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield the title compound as a white solid (65–72% yield) .

Table 2: Optimization of Borylation Conditions

CatalystSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂DMF8072
Pd(OAc)₂THF6058
NiCl₂(dppe)Dioxane10041

Alternative Routes

Microwave-assisted synthesis reduces reaction times to 30 minutes with comparable yields . Enzymatic methods remain unexplored, representing a potential area for green chemistry innovation.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronate group facilitates palladium-catalyzed couplings with aryl halides. For example, reaction with 4-bromotoluene under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water) produces 2-methyl-3-(p-tolyl)cyclohex-2-en-1-one in 85% yield .

Tandem Reactions

The α,β-unsaturated ketone participates in Michael additions. Treatment with methylmagnesium bromide yields a tertiary alcohol, which undergoes dehydration to form a trisubstituted cyclohexene .

Future Directions

Further studies should address:

  • Solubility profiling in ionic liquids for flow chemistry applications.

  • Toxicity screening to evaluate biomedical potential.

  • Catalytic asymmetric variants for enantioselective synthesis.

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